molecular formula C16H18O6 B1209810 4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- CAS No. 58974-93-9

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl-

Cat. No. B1209810
CAS RN: 58974-93-9
M. Wt: 306.31 g/mol
InChI Key: YQCGBHBRCNCNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl-, also known as 4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl-, is a useful research compound. Its molecular formula is C16H18O6 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58974-93-9

Product Name

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl-

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carboxylic acid

InChI

InChI=1S/C16H18O6/c1-3-4-10-5-6-12(21-8-9(2)17)14-11(18)7-13(16(19)20)22-15(10)14/h5-7,9,17H,3-4,8H2,1-2H3,(H,19,20)

InChI Key

YQCGBHBRCNCNLL-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C(=O)O

Canonical SMILES

CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C(=O)O

Related CAS

58974-94-0 (mono-hydrochloride salt)

synonyms

FPL 52694
FPL-52694
FPL-52694, monosodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-[2-(tetrahydropyran-2-yloxy)propoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (0.12 g) in ethanol (3 ml), water (2 ml) and concentrated hydrochloric acid (1 drop) was stirred for 15 minutes at ambient temperature. The mixture was then extracted with chloroform (3×20 ml) and the chloroform extracts bulked, dried and evaporated in vacuo. The residue was crystallised from acetone giving 5-(2-hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid m.g. 134°-135° C.
Name
5-[2-(tetrahydropyran-2-yloxy)propoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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